Methyl 2-methyl-3-(2-oxopropylamino)propanoate
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Overview
Description
Methyl 2-methyl-3-(2-oxopropylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a methyl group, an amino group, and an oxopropyl group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(2-oxopropylamino)propanoate typically involves esterification reactions. One common method is the reaction between 2-methyl-3-(2-oxopropylamino)propanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(2-oxopropylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl 2-methyl-3-(2-oxopropylamino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(2-oxopropylamino)propanoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-(methylamino)propanoate: Similar structure but with a methylamino group instead of an oxopropylamino group.
Methyl propionate: A simpler ester with a propanoate backbone.
Methyl 2-methylpropanoate: Another ester with a similar backbone but different substituents.
Uniqueness
Methyl 2-methyl-3-(2-oxopropylamino)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61841-66-5 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-methyl-3-(2-oxopropylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-6(8(11)12-3)4-9-5-7(2)10/h6,9H,4-5H2,1-3H3 |
InChI Key |
BASRESGJVTUWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(=O)C)C(=O)OC |
Origin of Product |
United States |
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